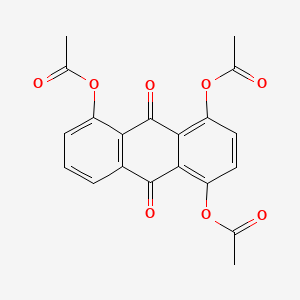

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate

Description

Properties

CAS No. |

75314-06-6 |

|---|---|

Molecular Formula |

C20H14O8 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

(4,5-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate |

InChI |

InChI=1S/C20H14O8/c1-9(21)26-13-6-4-5-12-16(13)20(25)18-15(28-11(3)23)8-7-14(27-10(2)22)17(18)19(12)24/h4-8H,1-3H3 |

InChI Key |

SRKUTLVNIVHQBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Typical Laboratory Procedure

- Starting Material: 1,4,5-trihydroxy-9,10-anthraquinone (or related hydroxylated anthraquinone)

- Reagents: Acetic anhydride (Ac2O), catalytic amounts of sulfuric acid or pyridine

- Solvent: Often dichloromethane (CH2Cl2) or pyridine itself acts as solvent and base

- Conditions: Reflux or heating at 70 °C for 4 to 24 hours

- Workup: Cooling and quenching with ice water, followed by extraction and purification

$$

\text{9,10-dioxo-9,10-dihydroanthracene-1,4,5-triol} + 3 \text{ Ac}_2\text{O} \xrightarrow[\text{catalyst}]{\text{reflux}} \text{this compound} + 3 \text{ AcOH}

$$

Catalysts and Reaction Optimization

- Acid Catalysis: Sulfuric acid is commonly used to activate acetic anhydride, increasing acetylation efficiency.

- Base Catalysis: Pyridine serves dual roles as solvent and base, scavenging acetic acid formed and driving the reaction forward.

- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor the conversion of hydroxyl groups to acetates.

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 2:1 v/v) is standard for isolating pure triacetate.

Industrial Scale Considerations

- Use of continuous flow reactors enhances reaction control and safety.

- Optimized temperature and catalyst loading improve yield and reduce reaction time.

- Purification may involve recrystallization from ethyl acetate or chromatographic techniques to achieve >98% purity.

Analytical Data and Characterization

| Parameter | Data / Method |

|---|---|

| Molecular Formula | C20H14O8 |

| Molecular Weight | ~366.32 g/mol |

| NMR (¹H, CDCl3) | Acetate methyl protons at ~2.3 ppm (singlet) |

| Aromatic protons between 7.5–8.5 ppm | |

| NMR (¹³C) | Carbonyl carbons at ~170–175 ppm |

| Purity | >98% by HPLC with UV detection at 254 nm |

| Crystallography | Triclinic system, space group P1, colorless crystals via slow ethyl acetate evaporation |

| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with C20H14O8 |

Detailed Experimental Example

| Step | Description |

|---|---|

| Reagents | 1,4,5-trihydroxy-9,10-anthraquinone (1 eq), Acetic anhydride (5 eq), Pyridine (solvent), Sulfuric acid (catalyst) |

| Procedure | Dissolve substrate in pyridine, add acetic anhydride and catalytic H2SO4, heat at 70 °C for 4 hours under stirring. Monitor by TLC. |

| Workup | Cool reaction mixture, pour onto crushed ice, extract with dichloromethane, wash organic layer with water and brine, dry over anhydrous Na2SO4. |

| Purification | Purify crude product by silica gel chromatography (petroleum ether/ethyl acetate 2:1). |

| Yield | Typically 90–98% yield of pure triacetate as pale yellow solid. |

Reaction Mechanism Insights

The acetylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride. The catalyst protonates the carbonyl oxygen, increasing electrophilicity. The reaction releases acetic acid as a byproduct, which is scavenged by pyridine or removed in workup.

Comparative Summary of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetic anhydride + H2SO4 | Sulfuric acid | Pyridine | 70 °C, 4 h | 90–98 | Classical, efficient for lab scale |

| Acetic anhydride + Pyridine | Pyridine (self) | Pyridine | Reflux, overnight | 85–95 | Milder, base-catalyzed acetylation |

| Industrial continuous flow | Acid or base catalyst | Solvent or neat | Optimized (60–80 °C) | >95 | Scalable, controlled reaction conditions |

Additional Notes on Purity and Structural Verification

- NMR Spectroscopy: Confirms acetylation via characteristic singlets for methyl groups of acetate and aromatic proton shifts.

- X-ray Crystallography: Provides definitive structural confirmation, showing acetyl groups at 1, 4, and 5 positions.

- HPLC: Ensures >98% purity, critical for applications in dye synthesis and biological testing.

Summary and Perspectives

The preparation of this compound is reliably achieved through acetylation of the corresponding hydroxylated anthraquinone using acetic anhydride under acidic or basic catalysis. Reaction conditions are well-established, with high yields and straightforward purification protocols. The compound’s structural integrity is routinely confirmed by NMR, mass spectrometry, and X-ray crystallography. Industrial scale-up benefits from continuous flow technology and optimized catalyst use.

This comprehensive understanding of preparation methods supports further research and application development in medicinal chemistry, materials science, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroxyanthracene derivatives .

Scientific Research Applications

Materials Science

The compound has been investigated for its potential use in creating advanced materials due to its unique structural properties. Its ability to form stable complexes with metals can be utilized in:

- Polymer Chemistry : Serving as a precursor for the synthesis of novel polymers with enhanced thermal and mechanical properties.

- Nanotechnology : Used in the development of nanocomposites that exhibit improved electrical conductivity and strength.

Pharmaceuticals

In medicinal chemistry, 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate has shown promise as a:

- Antioxidant Agent : Its structure allows it to scavenge free radicals effectively, making it a candidate for formulations targeting oxidative stress-related diseases.

- Drug Delivery Systems : The compound can be modified to enhance drug solubility and bioavailability.

Organic Synthesis

This compound plays a crucial role in organic synthesis as:

- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules.

- Reagent in Chemical Reactions : Its reactivity allows it to participate in various chemical transformations, including cycloadditions and electrophilic substitutions.

Case Studies

Several studies highlight the applications of this compound:

-

Study on Antioxidant Properties

- A research project investigated the antioxidant capacity of 9,10-Dioxo-9,10-dihydroanthracene derivatives. Results indicated that modifications to the acetyl groups significantly enhanced their ability to inhibit lipid peroxidation in biological systems.

-

Development of Conductive Polymers

- A collaborative study between materials scientists and chemists focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials demonstrated superior electrical conductivity compared to traditional polymers.

-

Drug Formulation Research

- A pharmaceutical study explored the incorporation of this compound into drug delivery systems for cancer treatment. The findings suggested improved encapsulation efficiency and controlled release profiles when used in liposomal formulations.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Materials Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

| Pharmaceuticals | Antioxidant Agent | Effective in scavenging free radicals |

| Organic Synthesis | Building Block for Complex Molecules | Facilitates various chemical transformations |

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Diacetylated Anthraquinones: 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate

- Functional Groups : Two acetate groups at positions 1 and 4 .

- Synthesis : Produced in 2 hours using acetic anhydride and sodium acetate, with yields improving with prolonged reaction time .

- Applications: Used as a precursor for dyes and metallo-supramolecular coordination polymers. Deacetylation yields 1,4-dihydroxyanthraquinone, which binds metal ions like iridium .

- Crystal Structure: Planar anthraquinone core with acetates on one side, enabling π-π stacking and hydrogen bonding .

Emodin Triacetate (6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl Triacetate)

Aminoanthraquinone Derivatives (e.g., 2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate)

- Functional Groups: Amino and acetate groups. Synthesized via reductive alkylation followed by acylation .

- Biological Activity: Exhibits anticancer and antimicrobial properties, with the amino group playing a critical role in target binding .

- Contrast with Triacetate: Amino groups increase hydrophilicity and enable hydrogen bonding, whereas triacetates prioritize lipophilicity and metabolic stability .

Comparative Data Table

Key Research Findings and Implications

- Reactivity : Diacetates form readily under standard acylation conditions, while triacetates require precise control to avoid over- or under-acylation .

- Structural Influence : Additional acetates reduce symmetry and alter intermolecular interactions, impacting material properties like solubility and crystallinity .

- Biological Relevance: Aminoanthraquinones prioritize bioactivity, whereas acetylated derivatives serve as stable precursors or lipophilic carriers .

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS Number: 33390-21-5) is a synthetic organic compound belonging to the anthraquinone family. This compound exhibits significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a planar anthraquinone ring system with three acetate groups that influence its solubility and reactivity. The structural characteristics contribute to its biological activity through mechanisms such as π–π stacking interactions and hydrogen bonding.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness was evaluated against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on topoisomerases, which are crucial for DNA replication and transcription in both prokaryotic and eukaryotic cells. This property further supports its potential as a therapeutic agent in cancer treatment .

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with anthraquinone derivatives.

- Acetylation Reaction : Acetic anhydride is used to introduce acetate groups onto the anthraquinone structure.

- Purification : The product is purified using column chromatography to obtain pure triacetate form.

The following table summarizes key synthesis parameters:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride | Room temperature | 70 |

| Purification | Column chromatography | Ethyl acetate/petroleum ether (2:1) | 85 |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study investigated the effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The compound exhibited a zone of inhibition greater than 15 mm at a concentration of 100 µg/disc .

- Enzyme Inhibition Assay : A kinetic study demonstrated that the compound inhibits topoisomerase II with an IC50 value of approximately 25 µM, indicating a strong interaction with this enzyme target .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate?

- Methodological Answer : The compound is synthesized by acetylating hydroxyl groups on the anthraquinone core. A typical procedure involves reacting 1,4,5-trihydroxy-9,10-anthraquinone with acetic anhydride (Ac₂O) in dichloromethane (CH₂Cl₂) under catalytic pyridine. After overnight stirring, the crude product is purified via column chromatography using petroleum ether/ethyl acetate (2:1 v/v) to isolate the triacetate derivative .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acetate groups. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%).

- Structural Confirmation : Nuclear magnetic resonance (¹H and ¹³C NMR) identifies acetate protons (~2.3 ppm) and aromatic protons (~7.5–8.5 ppm). X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive bond lengths and angles .

Q. What solvents and conditions yield high-quality crystals for structural analysis?

- Methodological Answer : Slow evaporation of an ethyl acetate solution at room temperature produces colorless single crystals suitable for X-ray diffraction. Maintain stable temperature (296 K) during crystallization to avoid polymorphic variations .

Advanced Research Questions

Q. How do the electronic and steric properties of acetate substituents influence supramolecular assembly?

- Methodological Answer : The planar anthraquinone core facilitates π-π stacking (centroid distance: ~3.88 Å), while acetate groups participate in weak C–H···O hydrogen bonds. Computational modeling (e.g., density functional theory) can quantify intermolecular interactions. Experimental validation involves comparing diffraction data (e.g., a = 8.208 Å, b = 9.730 Å) with simulated crystal packing .

Q. What strategies enable selective functionalization of the anthraquinone core for biomedical applications?

- Methodological Answer :

- Position-Specific Modification : Use protecting groups (e.g., acetates) to direct reactions to free hydroxyl or amine sites. For example, deprotection of acetates with aqueous NaOH yields 1,4,5-trihydroxyanthraquinone, which can be further modified with fluorophenylacetamide moieties via acyl chloride intermediates .

- Biological Screening : Evaluate cytotoxicity and antimicrobial activity using in vitro assays (e.g., MTT for cancer cells, MIC for bacteria).

Q. How can spectroscopic techniques resolve conflicting data on tautomeric forms in solution?

- Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts to identify tautomeric equilibria (e.g., keto-enol transitions).

- UV-Vis Spectroscopy : Compare absorption spectra in polar vs. nonpolar solvents to detect solvatochromic effects.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and rule out degradation products .

Data Contradictions and Resolution

Q. How to address discrepancies in reported crystal parameters for derivatives?

- Resolution Strategy : Cross-validate data using multiple techniques:

- Compare X-ray diffraction angles (e.g., θ = 2.5–25.9°) and unit cell dimensions (α = 73.257°, β = 79.986°) with literature values.

- Recalculate simulated powder patterns (e.g., Mercury software) to confirm experimental matches .

Applications in Materials Science

Q. What role does the compound play in designing metallo-supramolecular polymers?

- Methodological Answer : The deprotected trihydroxyanthraquinone forms coordination polymers with transition metals (e.g., Ir³⁺). Self-assembly in dichloromethane with metal salts yields porous frameworks, characterized by scanning electron microscopy (SEM) and Brunauer-Emmett-Teller (BET) surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.